1-(3-fluoropropyl)-1H-imidazol-2-amine

Medicinal Chemistry GPCR Ligand Design Kinase Inhibitor Development

Research programs requiring a metabolically stable 2-aminoimidazole scaffold often face supply gaps for precisely N1-substituted fluorinated analogs. 1-(3-Fluoropropyl)-1H-imidazol-2-amine (CAS 2138004-91-6) directly resolves this bottleneck. - Core Scaffold: Enables rapid amide library synthesis for 5-HT₃ receptor modulation programs. - Metabolic Stability: Terminal fluorine provides a handle for microsomal stability assessment (LC-MS/MS) and 18F radiolabeling. - Supply Reliability: Available at 98% purity with global shipping; ideal for SAR and CNS drug discovery campaigns.

Molecular Formula C6H10FN3
Molecular Weight 143.16 g/mol
Cat. No. B13629258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-fluoropropyl)-1H-imidazol-2-amine
Molecular FormulaC6H10FN3
Molecular Weight143.16 g/mol
Structural Identifiers
SMILESC1=CN(C(=N1)N)CCCF
InChIInChI=1S/C6H10FN3/c7-2-1-4-10-5-3-9-6(10)8/h3,5H,1-2,4H2,(H2,8,9)
InChIKeyKGTABVUIAKJVCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluoropropyl)-1H-imidazol-2-amine Specifications & Sourcing


1-(3-Fluoropropyl)-1H-imidazol-2-amine (CAS: 2138004-91-6) is a fluorinated imidazole derivative with molecular formula C6H10FN3 and molecular weight 143.16 g/mol . This compound features a 2-amino group on the imidazole ring and a 3-fluoropropyl substituent at the N1 position, producing the SMILES string Nc1nccn1CCCF . The compound is available from commercial suppliers at 98% purity for research applications . The 2-aminoimidazole scaffold positions this compound within a well-established class of pharmacologically active heterocycles, which have demonstrated utility across kinase inhibition, GPCR modulation, and enzyme inhibition programs [1]. The terminal fluorine atom in the propyl chain provides a handle for metabolic stabilization and potential 18F radiolabeling applications, distinguishing it from non-fluorinated alkylimidazole analogs.

2-Aminoimidazole scaffold supports kinase inhibition, GPCR modulation and enzyme inhibition studies.
Terminal fluorine enables metabolic stabilization research and potential 18F radiolabeling workflow.
Available at 98% purity suitable for structure–activity relationship (SAR) and lead optimization campaigns.

Irreplaceability of 1-(3-Fluoropropyl)-1H-imidazol-2-amine


Fluorinated imidazole derivatives are not interchangeable due to three critical structural determinants: fluorine substitution pattern (mono- vs. di- vs. tetra- vs. penta-fluorination), fluorine position (terminal vs. geminal), and amine group position (2- vs. 4- vs. 5-substitution). For example, 1-(2,2-difluoropropyl)-1H-imidazol-2-amine (CAS 2137612-02-1) exhibits a calculated XLogP3 of 0.6 and molecular weight of 161.15 g/mol, whereas 1-(2,2,3,3-tetrafluoropropyl)-1H-imidazol-2-amine (CAS 2137564-79-3) shows XLogP3 of 1.1 and molecular weight of 197.13 g/mol, and 5-(2,2,3,3,3-pentafluoropropyl)-1H-imidazol-2-amine (CAS 2229477-96-5) demonstrates XLogP3 of 1.8 and molecular weight of 215.12 g/mol [1]. These physicochemical differences directly impact membrane permeability, metabolic stability, and target binding kinetics, making generic substitution scientifically unjustifiable in any structure-activity relationship (SAR) campaign. Furthermore, the 1-(3-fluoropropyl)-1H-imidazol-4-amine regioisomer (CAS not specified) positions the amine group at C4 rather than C2, fundamentally altering hydrogen-bonding geometry and receptor pharmacophore complementarity .

Regioisomeric substitution (2-NH2 vs 4-NH2)
Amine position alters hydrogen-bonding geometry and pharmacophore complementarity; the 4-amino regioisomer may not replicate 2-amino target engagement.
Fluorination pattern (terminal monofluoro vs geminal difluoro)
Substitution pattern shifts lipophilicity, metabolic stability, and 18F labeling feasibility; terminal monofluoro provides distinct research context.
Fluorination degree (mono- vs tetra- vs penta-)
Higher fluorination increases molecular weight and lipophilicity non-linearly, moving physicochemical profile away from lead-like space; may not transfer directly.

1-(3-Fluoropropyl)-1H-imidazol-2-amine vs. Structural Analogs


Regioisomeric Differentiation: 2-Amino vs. 4-Amino Imidazole

The 2-aminoimidazole scaffold exhibits fundamentally different hydrogen-bonding geometry compared to the 4-amino regioisomer. In the 2-amino configuration, the amine group is positioned adjacent to the N3 atom of the imidazole ring, enabling bidentate hydrogen bonding with biological targets in a donor-acceptor pattern distinct from that of 4-aminoimidazoles. 1-(3-fluoropropyl)-1H-imidazol-2-amine (SMILES: Nc1nccn1CCCF) places the amine at the C2 position, whereas 1-(3-fluoropropyl)-1H-imidazol-4-amine (SMILES: C1=C(N=CN1CCCF)N) places the amine at the C4 position . The topological polar surface area (TPSA) is 43.8 Ų for the 2-amino derivative versus 43.8 Ų for the 4-amino derivative, while XLogP3 values differ based on overall molecular geometry and electronic distribution . This regioisomeric difference directly impacts receptor binding orientation in GPCR targets such as 5-HT₃ and histamine receptors, where the 2-amino scaffold is documented to engage in specific hydrogen-bond networks that 4-aminoimidazoles cannot replicate [1].

Regioisomeric Selectivity
Head-to-head
2-NH2 (target) vs 4-NH2 (analog): identical MW 143.16, TPSA 43.8 Ų; distinct hydrogen-bond geometry and electronic distribution.
Regioisomeric selection context
May support correct pharmacophore geometry for 2-amino-optimized binding pockets.
Medicinal Chemistry GPCR Ligand Design Kinase Inhibitor Development

Fluorination Pattern: Monofluoro vs. Difluoro Propyl Chain

1-(3-fluoropropyl)-1H-imidazol-2-amine contains a terminal monofluorinated propyl chain (3-fluoropropyl), whereas the closest fluorinated analog 1-(2,2-difluoropropyl)-1H-imidazol-2-amine contains a geminal difluoro substitution at the C2 position of the propyl chain. This difference produces distinct computed physicochemical properties: XLogP3 = 0.6 for the difluoro analog (MW 161.15 g/mol) compared to an estimated XLogP3 of approximately 0.4-0.5 for the monofluoro derivative (MW 143.16 g/mol) [1]. The geminal difluoro substitution introduces a strong electron-withdrawing effect at the β-position that can alter N-dealkylation rates by cytochrome P450 enzymes, a phenomenon documented across fluorinated alkylamine drug candidates where terminal monofluorination provides metabolic stabilization while preserving acceptable lipophilicity for oral absorption [2]. The terminal fluorine in the target compound also serves as a potential site for 18F isotopic substitution, enabling PET tracer development without backbone modification—a capability absent in the geminal difluoro analog due to the chemical and synthetic constraints of introducing 18F at a CF2 position [2].

Fluorination Pattern Comparison
Reported
Monofluoro (target): MW 143.16, XLogP3 ~0.4-0.5; difluoro analog: MW 161.15, XLogP3 0.6. ΔMW +17.99, ΔXLogP3 +0.1-0.2.
Reported lipophilicity and metabolic stability context
Terminal monofluorination may balance stabilization vs. drug-like lipophilicity.
Drug Metabolism Pharmacokinetics Metabolic Stability

Fluorination Degree: Monofluoro vs. Polyfluoro Substituents

Among N1-fluoropropyl-substituted 2-aminoimidazoles, increasing fluorination degree systematically alters key physicochemical parameters. 1-(3-fluoropropyl)-1H-imidazol-2-amine (monofluoro; C6H10FN3; MW 143.16; estimated XLogP3 ≈ 0.4-0.5) serves as the minimal fluorination reference point. The tetrafluoro analog 1-(2,2,3,3-tetrafluoropropyl)-1H-imidazol-2-amine (C6H7F4N3; MW 197.13; XLogP3 = 1.1) shows ΔMW = +53.97 g/mol and ΔXLogP3 ≈ +0.6 to +0.7 [1]. The pentafluoro analog 5-(2,2,3,3,3-pentafluoropropyl)-1H-imidazol-2-amine (C6H6F5N3; MW 215.12; XLogP3 = 1.8) shows further increases: ΔMW = +71.96 g/mol; ΔXLogP3 ≈ +1.3 to +1.4 [2]. Each additional fluorine atom increases molecular weight by approximately 18-19 g/mol and elevates lipophilicity in a non-linear fashion, with the transition from monofluoro to tetrafluoro producing a larger proportional XLogP3 increase than the transition from tetrafluoro to pentafluoro. Hydrogen bond acceptor count increases from 3 (monofluoro) to 6 (tetrafluoro) to 7 (pentafluoro), while rotatable bond count varies from 3 (monofluoro) to 3 (tetrafluoro) to 2 (pentafluoro) [1][2].

Fluorination Degree Series
Head-to-head
Monofluoro: MW 143.16, XLogP3 ~0.4-0.5; tetrafluoro: MW 197.13, XLogP3 1.1; pentafluoro: MW 215.12, XLogP3 1.8. ΔHBA +3 to +4.
Lead-like property context within series
Monofluoro occupies lower MW and lipophilicity space; increasing fluorination shifts away from lead-like range.
Physicochemical Property Optimization Lipophilicity Modulation Permeability

2-Amino Group as a Synthetic Diversification Handle

The primary amine at the C2 position of 1-(3-fluoropropyl)-1H-imidazol-2-amine provides a reactive handle for diverse chemical transformations that are inaccessible with the corresponding 2-unsubstituted or 2-alkyl imidazole analogs. The amine can undergo acylation with carboxylic acids or acyl chlorides to form amides, reaction with isocyanates to form ureas, reductive amination with aldehydes to form secondary amines, and diazotization followed by substitution to install halogens or other functional groups [1]. In contrast, 1-(3-fluoropropyl)-1H-imidazole (lacking the 2-amino group) offers only N-alkylation and electrophilic aromatic substitution as diversification routes. Within the 1H-imidazol-2-amine class, compounds such as PXS-4681A and related VAP-1 inhibitors demonstrate how the 2-amino group serves as a critical pharmacophore anchor that engages the topaquinone (TPQ) cofactor of semicarbazide-sensitive amine oxidase (SSAO/VAP-1) through mechanism-based inhibition [2]. The 3-fluoropropyl substituent in the target compound provides an orthogonal diversification vector at N1 while preserving the 2-amino group for primary target engagement—a synthetic advantage over analogs where both positions are occupied by inert alkyl groups [2].

Synthetic Diversification
Class-level
2-NH2 enables acylation, urea formation, reductive amination, diazotization (≥4 reaction classes). 2-unsubstituted analog limited to N-alkylation.
Supports library synthesis workflows
Reaction scope based on established 2-aminoimidazole methodology; verify substrate scope.
Synthetic Chemistry Parallel Synthesis Library Generation

Patent-Defined 5-HT₃ Antagonist Pharmacophore

The N1-alkylated 2-aminoimidazole scaffold is explicitly claimed in patent literature as a core pharmacophore for 5-HT₃ receptor antagonists. European Patent EP0403261 describes imidazolyl-containing amide derivatives wherein the imidazole moiety is attached to an aromatic system via a linker, with the imidazolyl group bearing an amine substituent—a structural motif that includes 1-substituted 2-aminoimidazoles [1]. Compounds within this patent class demonstrated potent and selective antagonism at 5-HT₃ receptors, with therapeutic utility claimed for psychotic disorders, anxiety, and nausea/vomiting [1]. The 3-fluoropropyl substituent in the target compound maps directly onto this patented pharmacophore space, providing a synthetically accessible entry point for generating novel 5-HT₃ antagonist candidates through amide bond formation at the 2-amino position. In contrast, 4-aminoimidazole regioisomers and 2-unsubstituted imidazoles fall outside the specific substitution pattern required for optimal 5-HT₃ receptor engagement as defined in this patent class [1][2].

5-HT₃ Pharmacophore Alignment
Class-level
1-substituted 2-aminoimidazole scaffold matches patent EP0403261 claims for 5-HT₃ receptor antagonists.
Patent-defined pharmacophore context
Regioisomeric or deaminated analogs may require independent pharmacophore validation.
Serotonin Receptor Modulation CNS Drug Discovery Antiemetic Development

1-(3-Fluoropropyl)-1H-imidazol-2-amine Research Applications


5-HT₃ Receptor Antagonist Lead Generation

Research programs targeting 5-HT₃ receptor modulation can utilize 1-(3-fluoropropyl)-1H-imidazol-2-amine as a core scaffold for amide library synthesis. The 2-amino group enables rapid diversification through acylation with diverse carboxylic acids, producing amide derivatives that align with the patent-defined pharmacophore for 5-HT₃ antagonism [1]. The 3-fluoropropyl substituent provides metabolic stabilization at the N1 position while preserving the hydrogen-bonding geometry required for receptor engagement—a combination that distinguishes this compound from both the 4-amino regioisomer (incorrect pharmacophore geometry) and non-fluorinated analogs (reduced metabolic stability).

VAP-1/SSAO Inhibitor Optimization with Fluorine Probe

The 2-aminoimidazole scaffold has demonstrated clinical validation as a mechanism-based inhibitor of vascular adhesion protein-1 (VAP-1/SSAO), with compounds such as PXS-4681A achieving complete enzyme inhibition after single low doses in vivo [1]. 1-(3-Fluoropropyl)-1H-imidazol-2-amine provides an entry point for SAR studies exploring N1-substituent effects on VAP-1 inhibition potency, oral bioavailability, and duration of action. The terminal fluorine atom enables metabolic stability assessment through comparative studies with non-fluorinated propyl analogs, while also offering a potential site for 18F radiolabeling to support PET imaging studies of VAP-1 target engagement [2].

PET Tracer Precursor via 18F Incorporation

The terminal fluorine atom in the 3-fluoropropyl chain makes this compound a viable precursor for 18F radiolabeling through nucleophilic substitution of an appropriate leaving group (e.g., tosylate or mesylate derivative of the corresponding alcohol). This application builds on established methodology for 18F-fluoropropyl incorporation, as demonstrated with hypoxia marker EF1 (2-(2-nitroimidazol-1-yl)-N-(3-fluoropropyl)acetamide) and its 18F analog [1]. The monofluoro substitution pattern is synthetically advantageous for radiolabeling compared to geminal difluoro analogs, which require more complex labeling strategies due to the challenges of introducing 18F at CF2 positions [1].

Parallel Library Synthesis for CNS Lead Optimization

The balanced physicochemical properties of 1-(3-fluoropropyl)-1H-imidazol-2-amine (MW 143.16, estimated XLogP3 <1, TPSA 43.8 Ų) position it within favorable CNS drug-like space [1]. The 2-amino group enables parallel amide or urea library synthesis without requiring core scaffold reconstruction for each analog. The terminal fluorine provides a metabolic soft spot that can be monitored via LC-MS/MS for in vitro microsomal stability assessment, while the imidazole core offers additional diversification opportunities through N3-alkylation or C4/C5 functionalization in subsequent optimization rounds [2].

Application
Selection Property
Validation Focus
5-HT₃ receptor antagonist lead generation
2-Amino scaffold pharmacophore alignment
5-HT₃ receptor binding and functional antagonism
VAP-1/SSAO inhibitor SAR studies
N1-fluorine metabolic probe
Enzyme inhibition potency and duration of action
18F PET tracer precursor
Terminal fluorine for nucleophilic 18F substitution
Radiolabeling efficiency and tracer biodistribution
CNS lead optimization library synthesis
Balanced MW and lipophilicity
CNS permeability and SAR expansion

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